molecular formula C11H13IN2O2 B14843475 4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide

4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide

Katalognummer: B14843475
Molekulargewicht: 332.14 g/mol
InChI-Schlüssel: DOSGHOUNUHGXHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-cyclopropoxy-3-iodopyridine and N,N-dimethylamine.

    Reaction Conditions: The reaction is typically carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).

    Reaction Steps: The 4-cyclopropoxy-3-iodopyridine is reacted with N,N-dimethylamine under reflux conditions to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-3-iodo-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and chemical properties.

Eigenschaften

Molekularformel

C11H13IN2O2

Molekulargewicht

332.14 g/mol

IUPAC-Name

4-cyclopropyloxy-3-iodo-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H13IN2O2/c1-14(2)11(15)10-9(12)8(5-6-13-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

DOSGHOUNUHGXHD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=NC=CC(=C1I)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.